4-(4-ethoxyphenyl)-3,7,7-trimethyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one
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Overview
Description
4-(4-ethoxyphenyl)-3,7,7-trimethyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one is a complex organic compound belonging to the class of oxazoloquinolines This compound is characterized by its unique structure, which includes an ethoxyphenyl group and a trimethyl-substituted oxazoloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethoxyphenyl)-3,7,7-trimethyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-ethoxybenzaldehyde with 3,7,7-trimethyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one under acidic or basic conditions . The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as solvent choice and reaction temperature, is crucial to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-(4-ethoxyphenyl)-3,7,7-trimethyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The ethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced oxazoloquinoline derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
4-(4-ethoxyphenyl)-3,7,7-trimethyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-ethoxyphenyl)-3,7,7-trimethyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-(4-hydroxyphenyl)-3,7,7-trimethyl-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one
- Oxazolo[4,5-g]quinazolin-2(1H)-ones
- 2,4-dihydroxyquinoline derivatives
Uniqueness
4-(4-ethoxyphenyl)-3,7,7-trimethyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one is unique due to its specific structural features, such as the ethoxyphenyl group and the trimethyl-substituted oxazoloquinoline core. These features contribute to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C21H24N2O3 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
4-(4-ethoxyphenyl)-3,7,7-trimethyl-4,6,8,9-tetrahydro-[1,2]oxazolo[5,4-b]quinolin-5-one |
InChI |
InChI=1S/C21H24N2O3/c1-5-25-14-8-6-13(7-9-14)18-17-12(2)23-26-20(17)22-15-10-21(3,4)11-16(24)19(15)18/h6-9,18,22H,5,10-11H2,1-4H3 |
InChI Key |
KCHGOYHYJKSABC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(NC4=C2C(=O)CC(C4)(C)C)ON=C3C |
Origin of Product |
United States |
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